3-Imidazol-1-yl-2,2-dimethyl-indan-1-one
Description
3-Imidazol-1-yl-2,2-dimethyl-indan-1-one is a synthetic compound featuring an indanone core substituted with a 1H-imidazole ring and two methyl groups at the 2-position. This structure combines the aromaticity of the indanone system with the bioactivity-associated imidazole moiety, making it a candidate for pharmaceutical applications, particularly as a retinoic acid metabolism-blocking agent (RAMBA) targeting the CYP26A1 enzyme .
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-imidazol-1-yl-2,2-dimethyl-3H-inden-1-one |
InChI |
InChI=1S/C14H14N2O/c1-14(2)12(16-8-7-15-9-16)10-5-3-4-6-11(10)13(14)17/h3-9,12H,1-2H3 |
InChI Key |
POTITCNFLNDTHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C2=CC=CC=C2C1=O)N3C=CN=C3)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs primarily differ in their backbone (e.g., indanone vs. propionate esters) and substituents, which influence their pharmacokinetic and pharmacodynamic profiles. Key comparisons include:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| 3-Imidazol-1-yl-2,2-dimethyl-indan-1-one | C₁₄H₁₄N₂O | 238.28 | Indanone, imidazole, dimethyl |
| 3-[4-(6-Bromopyridin-3-ylamino)-phenyl]-3-imidazol-1-yl-2,2-dimethyl-propionic acid methyl ester | C₂₂H₂₂BrN₅O₂ | 492.34 | Propionate ester, bromopyridinyl, imidazole |
| Liarozole (First-generation RAMBA) | C₁₇H₁₉ClN₂O | 302.80 | Imidazole, chlorophenyl |
| R116010 (Second-generation RAMBA) | Not provided | Not provided | Imidazole derivative |
Key Observations:
- The bromopyridinyl and ester groups in the propionate analog increase molecular weight and hydrophobicity, which may affect solubility and bioavailability .
Physicochemical and Pharmacokinetic Properties
- Solubility: The indanone core may reduce aqueous solubility compared to ester-containing analogs, necessitating formulation adjustments for clinical use.
- Metabolic Stability: The dimethyl groups in this compound could hinder metabolic degradation, enhancing half-life relative to first-generation compounds like liarozole .
Structure-Activity Relationship (SAR) Insights
- Imidazole Positioning: The 1-yl substitution on imidazole is critical for CYP26A1 binding, as seen in both indanone and propionate derivatives .
- Dimethyl Groups: The 2,2-dimethyl configuration on the indanone core likely stabilizes the molecule’s conformation, optimizing enzyme interactions.
- Backbone Rigidity: The indanone’s cyclic ketone may improve target specificity compared to linear propionate esters, which exhibit greater conformational flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
